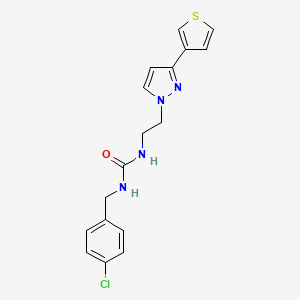
1-(4-chlorobenzyl)-3-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-chlorobenzyl)-3-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)urea is a useful research compound. Its molecular formula is C17H17ClN4OS and its molecular weight is 360.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(4-chlorobenzyl)-3-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current research findings.
Chemical Structure and Properties
The compound has the molecular formula C17H17ClN4OS and a molecular weight of 360.86 g/mol. Its structure features a urea linkage, a chlorobenzyl group, and a thiophenyl-pyrazole moiety, which contribute to its pharmacological profile.
Synthesis
The synthesis of this compound generally involves the following steps:
- Formation of the Pyrazole Ring : The pyrazole moiety is synthesized through condensation reactions involving hydrazine derivatives and appropriate carbonyl compounds.
- Introduction of the Thiophenyl Group : The thiophenyl group can be attached using palladium-catalyzed cross-coupling reactions.
- Final Urea Formation : The urea linkage is formed by reacting the amine with isocyanates or carbamates.
Anticancer Activity
Recent studies indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, pyrazole derivatives have been shown to inhibit cancer cell proliferation across various lines, including lung (H460), colon (HT-29), and breast cancers (MDA-MB-231). The anticancer activity is often attributed to their ability to induce apoptosis and inhibit cell cycle progression.
| Compound | Cell Line | GI50 (µM) | Mechanism |
|---|---|---|---|
| 1 | H460 | 25.1 | Apoptosis induction |
| 2 | HT-29 | 21.5 | Cell cycle arrest |
| 3 | MDA-MB-231 | 15.9 | Inhibition of migration |
Anti-inflammatory Activity
Compounds containing thiophene and pyrazole rings have demonstrated anti-inflammatory effects in various assays. For example, some derivatives showed IC50 values comparable to standard anti-inflammatory drugs like diclofenac.
| Compound | IC50 (µg/mL) | Reference Drug IC50 (µg/mL) |
|---|---|---|
| A | 60.56 | 54.65 |
| B | 57.24 | 54.65 |
Case Studies
- Study on Antitumor Activity : A recent study evaluated several urea derivatives, including those structurally related to our compound, revealing broad-spectrum antitumor activity with selective effects on specific cancer cell lines . The study highlighted the importance of structural modifications in enhancing biological efficacy.
- Mechanistic Insights : Molecular docking studies have suggested that similar compounds interact with key targets involved in cancer progression, such as GSK-3β, leading to reduced enzymatic activity and subsequent cellular effects .
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4OS/c18-15-3-1-13(2-4-15)11-20-17(23)19-7-9-22-8-5-16(21-22)14-6-10-24-12-14/h1-6,8,10,12H,7,9,11H2,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWSDMEMZZQRZGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)NCCN2C=CC(=N2)C3=CSC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














